molecular formula C9H16O6Si B099367 Propylsilanetriyl triacetate CAS No. 17865-07-5

Propylsilanetriyl triacetate

Cat. No.: B099367
CAS No.: 17865-07-5
M. Wt: 248.3 g/mol
InChI Key: DKGZKEKMWBGTIB-UHFFFAOYSA-N
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Description

Propylsilanetriyl triacetate is a clear, colorless liquid with a pungent odor. It is a tri-functional silane that contains three acetyl groups and a propyl group attached to a silicon atom. The molecular formula of this compound is C11H20O6Si, and its molecular weight is 276.36 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylsilanetriyl triacetate can be synthesized through the reaction of trichloropropylsilane with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants to a temperature of around 60-80°C for several hours to ensure complete conversion . The reaction can be represented as follows:

[ \text{C3H7SiCl3} + 3 \text{CH3COOH} \rightarrow \text{C11H20O6Si} + 3 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of acetic anhydride as the acetylating agent and sulfuric acid as the catalyst is common in industrial production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Propylsilanetriyl triacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form propylsilanetriol and acetic acid.

    Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, typically at room temperature.

    Condensation: Other silanes, often in the presence of a catalyst such as a base or acid.

    Substitution: Nucleophiles such as amines or alcohols, usually under mild heating conditions.

Major Products

    Hydrolysis: Propylsilanetriol and acetic acid.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Propylsilanetriyl triacetate has diverse applications in scientific research and industry:

Comparison with Similar Compounds

Propylsilanetriyl triacetate is compared with other similar compounds such as:

    Triacetin: Used as a plasticizer and fuel additive. It has a similar acetyl group structure but lacks the silicon atom.

    3-Aminopropyltriethoxysilane: Used in surface modification and as a coupling agent. It contains amino groups instead of acetyl groups.

    Triethoxy(octyl)silane: Used in coatings and sealants. .

This compound is unique due to its tri-functional silane structure, which allows it to form strong bonds with various substrates and undergo multiple types of chemical reactions, making it versatile in different applications.

Properties

IUPAC Name

[diacetyloxy(propyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGZKEKMWBGTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044608
Record name Propylsilanetriyl triacetate
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17865-07-5
Record name Silanetriol, 1-propyl-, 1,1,1-triacetate
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Record name Propylsilanetriyl triacetate
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Record name Silanetriol, 1-propyl-, 1,1,1-triacetate
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Record name Propylsilanetriyl triacetate
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Record name Propyltriacetoxysilane
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Record name PROPYLSILANETRIYL TRIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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